molecular formula C14H17N5O2S4 B2564181 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 688353-22-2

2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2564181
CAS No.: 688353-22-2
M. Wt: 415.56
InChI Key: YISZBWFFDKUTCF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule combining a thieno[3,2-d]pyrimidinone core with a 1,3,4-thiadiazole moiety via a sulfanyl-acetamide linker. The thienopyrimidinone scaffold is substituted with methyl groups at positions 3 and 6, while the thiadiazole ring bears an ethylsulfanyl group at position 3. The ethylsulfanyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S4/c1-4-22-14-18-17-12(25-14)16-9(20)6-23-13-15-8-5-7(2)24-10(8)11(21)19(13)3/h7H,4-6H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZBWFFDKUTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex molecule that belongs to the class of thienopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure

The structure of the compound can be broken down into two main components:

  • Thienopyrimidine moiety : This part contributes to the biological activity through its ability to interact with various biological targets.
  • Thiadiazole side chain : This addition enhances the compound's pharmacological properties.

Biological Activity Overview

Research has indicated that thienopyrimidine derivatives exhibit significant biological activities including:

  • Antimicrobial Activity : Various studies have demonstrated that similar thienopyrimidine compounds possess potent antibacterial and antifungal properties.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related thienopyrimidines found that compounds with a similar structural framework demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains including Escherichia coli and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Organism
4c12E. coli
4e8S. aureus
5c16M. tuberculosis
5e10B. subtilis

These findings suggest that the presence of a thienopyrimidine ring is crucial for antimicrobial efficacy .

Anticancer Activity

The anticancer potential of similar compounds was assessed through various in vitro assays. For instance, derivatives were tested against several cancer cell lines including breast and lung cancer cells. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis.

Case Study: Anticancer Efficacy

In a specific case study involving a derivative of the thienopyrimidine scaffold:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry assays.

Toxicity Assessment

Toxicity evaluations are critical for determining the safety profile of new compounds. Hemolytic assays conducted on the most potent antimicrobial agents indicated low toxicity levels up to a concentration of 200 µmol/L. This suggests a favorable safety margin for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 686771-26-6) Key Differences:

  • Core substitution: A 4-methylphenyl group replaces the 3,6-dimethyl substituents on the thienopyrimidinone ring.
  • Thiadiazole substitution : A methyl group at position 5 instead of ethylsulfanyl.
    • Implications : The ethylsulfanyl group in the target compound increases molecular weight (MW: ~436 g/mol vs. ~422 g/mol) and logP (estimated 2.8 vs. 2.3), suggesting improved lipid solubility .

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide Key Differences:

  • Core structure: Benzothiophene replaces thienopyrimidinone.
  • Substituents: A pyrazole-amino group on the thiadiazole instead of ethylsulfanyl.

Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key Differences :

  • Core structure: Thiazolo[3,2-a]pyrimidine instead of thieno[3,2-d]pyrimidinone.
  • Substituents : A dichlorophenyl-pyrazole group and ester functionality.
    • Implications : The ester group improves solubility in polar solvents but may reduce oral bioavailability compared to the acetamide linker in the target compound .

Electronic and Steric Properties

Property Target Compound CAS 686771-26-6 Benzothiophene Analog
Molecular Weight 436.5 g/mol 422.4 g/mol 498.6 g/mol
logP (Predicted) 2.8 2.3 3.1
H-bond Acceptors 7 6 9
Rotatable Bonds 6 5 8
Polar Surface Area 132 Ų 118 Ų 156 Ų

The higher logP and reduced polar surface area of the target compound suggest superior membrane permeability compared to CAS 686771-26-6 but lower solubility than the benzothiophene analog .

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